2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-3-(trifluoromethyl)pyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Another method involves the use of copper bromide and tert-butyl nitrite in acetonitrile. The reaction proceeds at room temperature for about 2 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used in the presence of a base or under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate or cesium carbonate, are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-methyl-3-(trifluoromethyl)pyridine or 2-alkoxy-5-methyl-3-(trifluoromethyl)pyridine can be formed.
Coupling Products: Products with new carbon-carbon bonds, such as biaryl compounds, can be synthesized through coupling reactions.
Scientific Research Applications
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine depends on its specific application:
Biological Targets: In pharmaceuticals, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, depending on its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 5-position.
2-Bromo-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a trifluoromethyl group.
2-Bromo-5-methylpyridine: Lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its electronic properties and reactivity. The trifluoromethyl group, in particular, imparts strong electron-withdrawing effects, enhancing the compound’s stability and making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-bromo-5-methyl-3-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQLOGTHMJBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259393 | |
Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-08-9 | |
Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65996-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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